

AZD-9164 bromide paradoxical bronchoconstriction in studies

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Compound of Interest

Compound Name: AZD-9164 bromide

Cat. No.: B605786

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AZD-9164 Bromide Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter paradoxical bronchoconstriction during experiments with **AZD-9164 bromide**.

Frequently Asked Questions (FAQs)

Q1: What is **AZD-9164 bromide** and what is its primary mechanism of action?

AZD-9164 bromide is an experimental drug developed as a long-acting muscarinic M3 antagonist (LAMA).[1][2] Its intended therapeutic action is to block the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[3] This makes it a potential candidate for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1]

Q2: What is paradoxical bronchoconstriction and has it been observed with **AZD-9164 bromide**?

Paradoxical bronchoconstriction is an unexpected narrowing of the airways (bronchoconstriction) following the administration of a drug intended to cause bronchodilation. Yes, this phenomenon was observed during Phase I and Phase II clinical trials of **AZD-9164 bromide**. [4][5][6]

Q3: In which study populations was this paradoxical effect observed?

The transient paradoxical bronchoconstriction was noted in both patients with COPD and in healthy subjects.[4][5] This observation led to the discontinuation of the clinical development of AZD-9164.[4][7]

Q4: At what point after administration does this paradoxical effect occur?

The paradoxical bronchoconstriction, measured as a transient fall in Forced Expiratory Volume in 1 second (FEV1), was typically observed 5 to 15 minutes after inhalation of AZD-9164.[4][5]

Q5: Was the formulation of **AZD-9164 bromide** identified as the cause?

Initially, it was hypothesized that a citrate buffer in a nebulized formulation might be the cause. However, the paradoxical bronchoconstriction was also observed when AZD-9164 was administered as a dry powder via a Turbuhaler™, indicating that the formulation buffer was not the sole cause.[4][5][8]

Q6: What is the current understanding of the mechanism behind this paradoxical effect?

The precise mechanism for the paradoxical bronchoconstriction induced by AZD-9164 remains unclear.[4][5] Preclinical studies did not predict this adverse effect.[4][8] It is a significant and unexpected finding that requires further investigation.

Troubleshooting Guide

This guide is intended for researchers who observe unexpected bronchoconstriction in preclinical or in vitro models when working with **AZD-9164 bromide**.

Issue	Possible Causes	Recommended Actions
Unexpected Bronchoconstriction in Animal Models	The observed effect may be consistent with the paradoxical bronchoconstriction seen in human trials.	<p>1. Time-Course Analysis: Measure lung function (e.g., using whole-body plethysmography) at frequent intervals immediately following administration (e.g., 1, 5, 10, 15, 30, and 60 minutes) to characterize the onset and duration of the effect.</p> <p>2. Dose-Response Relationship: Test multiple ascending doses of AZD-9164 to determine if the effect is dose-dependent. In human studies, the effect was seen at doses of 400 µg, 1000 µg, and 2800 µg.[4][5]</p> <p>3. Control Groups: Ensure the inclusion of appropriate vehicle and positive control (e.g., a known bronchoconstrictor like methacholine) groups.</p>
Contraction of Airway Smooth Muscle in Ex Vivo Tissue Baths	The paradoxical effect may have a direct cellular mechanism.	<p>1. Receptor Occupancy Studies: Investigate the binding kinetics of AZD-9164 at M3 and other muscarinic receptor subtypes (M1, M2) at the cellular level.</p> <p>2. Signaling Pathway Analysis: Evaluate downstream signaling pathways following AZD-9164 application, focusing on calcium mobilization and other contractile signaling cascades.</p> <p>3. Investigate Off-Target Effects: Consider the</p>

possibility that AZD-9164 interacts with other receptors or ion channels in the airway smooth muscle that could mediate a constrictor response.

1. Review Dosing Procedures: Ensure accurate and consistent delivery of the inhaled compound in animal studies. For in vitro work, verify solution concentrations and preparation methods. 2. Calibrate Equipment: Regularly calibrate all measurement equipment, including spirometers, plethysmographs, and force transducers. 3. Standardize Environmental Conditions: Maintain consistent temperature, humidity, and other environmental factors for all experiments.

Inconsistent or Variable Results

Experimental variability or procedural issues.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the clinical studies where paradoxical bronchoconstriction was observed.

Parameter	Healthy Subjects	COPD Patients	Reference
Doses Administered	400 µg, 1000 µg, 2800 µg (delivered doses)	1000 µg (delivered dose)	[4][5]
Number of Subjects with Transient FEV1 Fall	2 (out of 45 total subjects in the studies)	3 (out of the first 3 patients in the cohort)	[4][5]
Time to Onset of FEV1 Fall	Shortly after inhalation	5 to 15 minutes after inhalation	[4][5]
Mean Post-Bronchodilator FEV1 (% predicted normal)	Not Applicable	60.1%	[4]

Experimental Protocols

Clinical Trial Methodology (Phase I, Multiple Ascending Dose Studies)

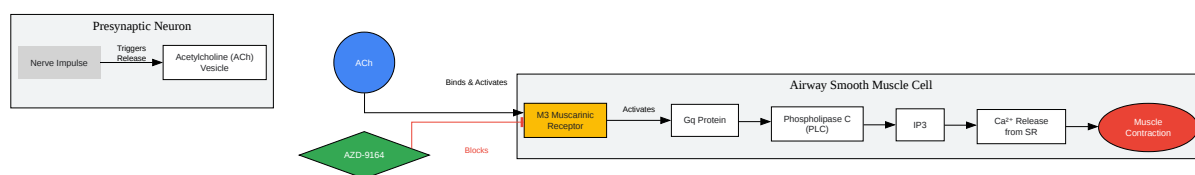
The paradoxical bronchoconstriction was notably observed in two Phase I, randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) studies.

- Study Population: Healthy male and female subjects (White and Japanese) and patients with stable, moderate to severe COPD.[4]
- Randomization: Subjects were randomized in a 2:1 ratio to receive either AZD-9164 or a matching placebo.[4]
- Drug Administration: AZD-9164 was administered as a dry powder for inhalation via a Turbuhaler™.[4][9]
- Dosage Regimen: Multiple ascending doses were used, including 400 µg, 1000 µg, and 2800 µg delivered doses.[4]
- Primary Outcome Measures: The primary endpoints were safety and tolerability.[9]

- Lung Function Assessment: Spirometry (measuring FEV1) was performed at baseline and at multiple time points post-inhalation, including early time points (e.g., 5 and 15 minutes) to assess the onset of action.[4]

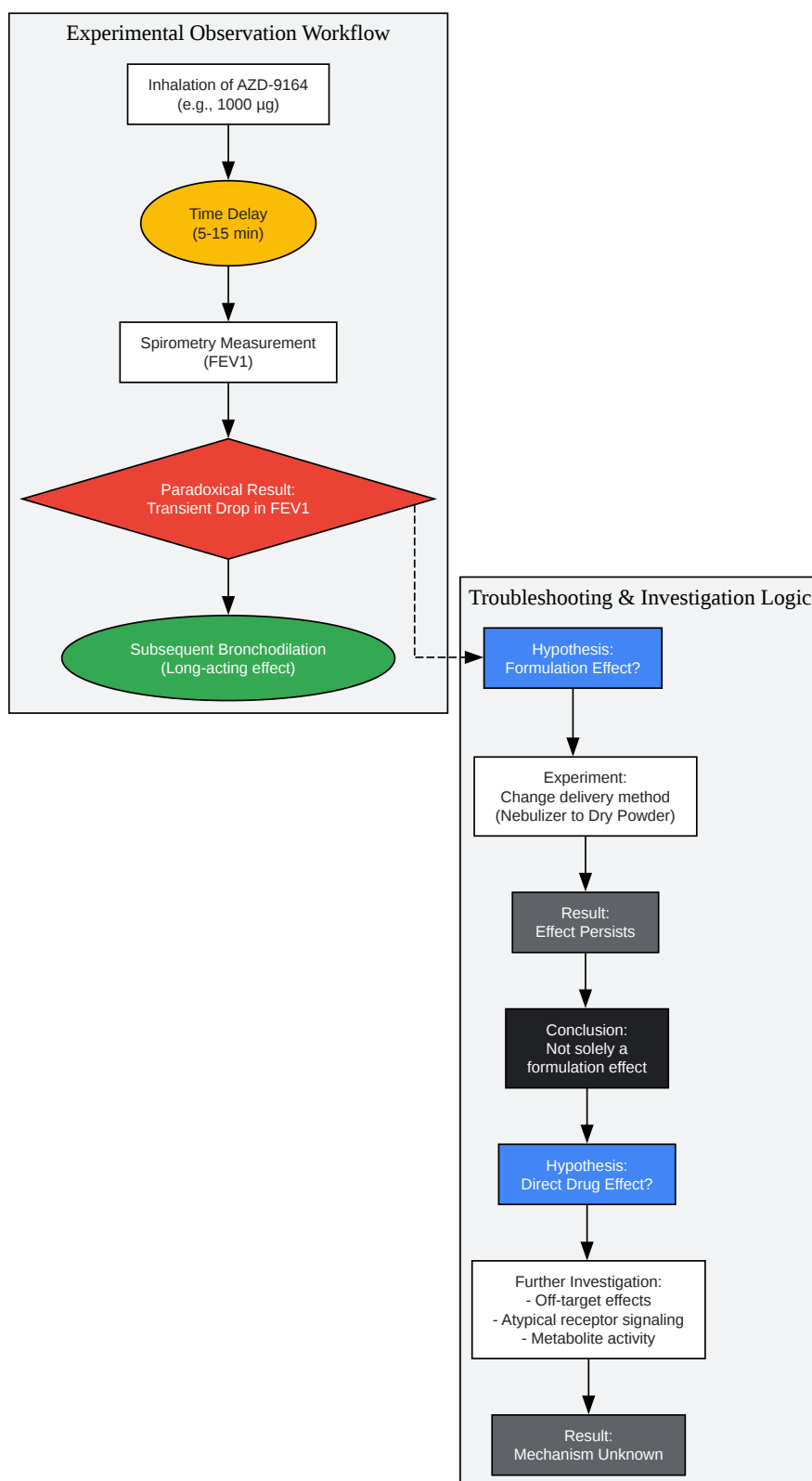
Visualizations

Signaling Pathway Diagrams



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Caption: Standard signaling pathway of M3 receptor antagonism by AZD-9164.



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Caption: Logical workflow for observing and investigating paradoxical bronchoconstriction.

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